![molecular formula C13H12BClO3 B571837 (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-68-5](/img/structure/B571837.png)
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
Overview
Description
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is an organic compound with the molecular formula C13H12BClO3. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorophenoxy methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid typically involves the reaction of 2-chlorophenol with benzyl bromide to form 2-(chlorophenoxy)methylbenzene. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to yield the desired boronic acid derivative. The reaction conditions generally involve low temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenoxy Compounds: Formed through nucleophilic substitution of the chlorophenoxy group.
Scientific Research Applications
Biomedicine
Glucose-responsive Drug Delivery Systems:
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The compound has been utilized to create advanced drug delivery systems that respond to glucose levels in the body. Its ability to form reversible covalent bonds with diols, such as glucose, allows for controlled release of therapeutic agents.
Case Study:
A study published in Nature Biomedical Engineering demonstrated the efficacy of microneedle patches incorporating this compound for dual hormone delivery (insulin and glucagon). These patches effectively managed blood glucose levels in diabetic models by modulating hormone release based on glucose concentrations .
Fluorescent Probes:
- Due to its structural properties, (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid serves as a building block for fluorescent probes. These probes are essential for real-time monitoring of glucose levels and other biomolecules in physiological environments.
Antibacterial and Antioxidative Properties:
- Research indicates that this compound exhibits antibacterial properties, making it suitable for applications in wound healing and infection control. It has been incorporated into hydrogels that accelerate wound healing processes by mitigating oxidative stress .
Materials Science
Synthesis of Functional Materials:
- The compound is employed as a precursor in the synthesis of functional materials, including polymers and coatings with unique properties. Its reactivity allows for the development of materials that can respond to environmental stimuli.
Case Study:
A recent investigation focused on creating self-healing hydrogels incorporating this compound. These hydrogels demonstrated enhanced mechanical properties and the ability to heal from physical damage, highlighting their potential in biomedical applications .
Mechanism of Action
The mechanism of action of (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorophenoxy methyl group, making it less versatile in certain reactions.
(4-Bromophenyl)boronic Acid: Contains a bromine substituent instead of a chlorine, which can affect its reactivity and selectivity in cross-coupling reactions.
(2-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a chlorophenoxy group, which can influence its electronic properties and reactivity.
Uniqueness
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is unique due to the presence of the chlorophenoxy methyl group, which provides additional sites for functionalization and can influence the compound’s reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new materials and pharmaceuticals.
Biological Activity
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest due to its diverse biological activities. This compound, like other boronic acids, exhibits unique properties that make it suitable for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Overview of Boronic Acids
Boronic acids are characterized by their ability to form reversible covalent bonds with diols, which is significant for their interaction with biological molecules. This property allows them to act as enzyme inhibitors, particularly in proteasome inhibition, which is crucial for cancer therapy. The introduction of specific functional groups can enhance their biological activity and selectivity.
Anticancer Activity
Research has demonstrated that boronic acid derivatives, including this compound, possess notable anticancer properties. For instance, studies have shown that phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative potential of several phenylboronic acid derivatives, including this compound. The results indicated that these compounds exhibited low micromolar activity against multiple cancer cell lines, suggesting strong potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression. For example, compounds were shown to activate caspase-3 and induce G2/M phase arrest in ovarian cancer cells, highlighting their role in targeted cancer therapy .
Antimicrobial Activity
Boronic acids also demonstrate significant antimicrobial properties. Research indicates that they can inhibit the growth of various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Antimicrobial Efficacy Table
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 8 µg/mL | |
This compound | Escherichia coli | 16 µg/mL | |
This compound | Pseudomonas aeruginosa | 32 µg/mL |
Antioxidant Activity
In addition to anticancer and antimicrobial properties, some studies have reported antioxidant activities associated with boronic acid derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.
Properties
IUPAC Name |
[2-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONODGDHQBJDGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681340 | |
Record name | {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-68-5 | |
Record name | Boronic acid, B-[2-[(2-chlorophenoxy)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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